4-[(Hydroxyimino)methyl]pyrimidin-2-amine
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Overview
Description
4-[(Hydroxyimino)methyl]pyrimidin-2-amine is a chemical compound with the molecular formula C5H6N4O and a molecular weight of 138.13 g/mol . It is a derivative of pyrimidine, an aromatic heterocyclic organic compound containing nitrogen atoms at positions 1 and 3 of the six-membered ring . This compound is primarily used in industrial and scientific research applications .
Preparation Methods
The synthesis of 4-[(Hydroxyimino)methyl]pyrimidin-2-amine can be achieved through various synthetic routes. One common method involves the reaction of benzylidene acetones with ammonium thiocyanates, followed by ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines . The reaction conditions typically involve the use of solvents such as THF (tetrahydrofuran) and catalysts like palladium .
Chemical Reactions Analysis
4-[(Hydroxyimino)methyl]pyrimidin-2-amine undergoes several types of chemical reactions, including:
Scientific Research Applications
4-[(Hydroxyimino)methyl]pyrimidin-2-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of various pyrimidine derivatives.
Biology: The compound exhibits significant biological activities, including anti-inflammatory and antitrypanosomal properties
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[(Hydroxyimino)methyl]pyrimidin-2-amine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response . Additionally, it targets protozoan enzymes in diseases like malaria and sleeping sickness, disrupting their metabolic processes .
Comparison with Similar Compounds
4-[(Hydroxyimino)methyl]pyrimidin-2-amine can be compared with other similar compounds, such as:
2-aminopyrimidine: This compound shares a similar pyrimidine core but differs in its functional groups.
4-arylpyrimidines: These compounds have aryl groups attached to the pyrimidine ring, which can alter their chemical and biological properties.
Imidazole derivatives: Although structurally different, imidazole derivatives share some similar chemical reactivity and biological activities.
Properties
Molecular Formula |
C5H6N4O |
---|---|
Molecular Weight |
138.13 g/mol |
IUPAC Name |
(NE)-N-[(2-aminopyrimidin-4-yl)methylidene]hydroxylamine |
InChI |
InChI=1S/C5H6N4O/c6-5-7-2-1-4(9-5)3-8-10/h1-3,10H,(H2,6,7,9)/b8-3+ |
InChI Key |
YSJYHXRCLPGGOR-FPYGCLRLSA-N |
Isomeric SMILES |
C1=CN=C(N=C1/C=N/O)N |
Canonical SMILES |
C1=CN=C(N=C1C=NO)N |
Origin of Product |
United States |
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